Cas no 55334-51-5 (1,4-Benzenedicarboxylicacid, 1-[[4-(methoxycarbonyl)phenyl]methyl] 4-methyl ester)

1,4-Benzenedicarboxylicacid, 1-[[4-(methoxycarbonyl)phenyl]methyl] 4-methyl ester structure
55334-51-5 structure
Product Name:1,4-Benzenedicarboxylicacid, 1-[[4-(methoxycarbonyl)phenyl]methyl] 4-methyl ester
CAS No:55334-51-5
MF:C18H16O6
MW:328.316045761108
CID:378175
PubChem ID:108695
Update Time:2025-04-19

1,4-Benzenedicarboxylicacid, 1-[[4-(methoxycarbonyl)phenyl]methyl] 4-methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenedicarboxylicacid, 1-[[4-(methoxycarbonyl)phenyl]methyl] 4-methyl ester
    • [4-(methoxycarbonyl)phenyl]methyl methyl terephthalate
    • 4-O-[(4-methoxycarbonylphenyl)methyl] 1-O-methyl benzene-1,4-dicarboxylate
    • Methyl [4-(methoxycarbonyl)phenyl]methyl 1,4-benzenedicarboxylate
    • 1,4-Benzenedicarboxylic acid, 1-((4-(methoxycarbonyl)phenyl)methyl) 4-methyl ester
    • Methyl 4-carbomethoxybenzyl terephthalate
    • E3YWC9USQ8
    • NS00033293
    • 55334-51-5
    • (4-(methoxycarbonyl)-phenyl)methyl methyl terephthalate
    • Methyl (4-(methoxycarbonyl)phenyl)methyl terephthalate
    • DTXSID3069013
    • Methyl (4-(methoxycarbonyl)phenyl)methyl 1,4-benzenedicarboxylate
    • (4-(Methoxycarbonyl)phenyl)methyl methyl terephthalate
    • EINECS 259-596-8
    • ITTJRGPCQAAFGL-UHFFFAOYSA-N
    • 1,4-Benzenedicarboxylic acid, [4-(methoxycarbonyl)phenyl]methyl methyl ester
    • Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate
    • 1-[[4-(Methoxycarbonyl)phenyl]methyl] 4-methyl 1,4-benzenedicarboxylate
    • 1,4-Benzenedicarboxylic acid, (4-(methoxycarbonyl)phenyl)methyl methyl ester
    • 4-(methoxycarbonyl)benzyl methyl terephthalate
    • 1,4-Benzenedicarboxylic acid, 1-[[4-(methoxycarbonyl)phenyl]methyl] 4-methyl ester
    • 1-[4-(Methoxycarbonyl)benzyl] 4-methyl terephthalate #
    • Inchi: 1S/C18H16O6/c1-22-16(19)13-5-3-12(4-6-13)11-24-18(21)15-9-7-14(8-10-15)17(20)23-2/h3-10H,11H2,1-2H3
    • InChI Key: ITTJRGPCQAAFGL-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC(C(=O)OC)=CC=1)=O)CC1C=CC(C(=O)OC)=CC=1

Computed Properties

  • Exact Mass: 328.09468
  • Monoisotopic Mass: 328.094688
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.9
  • XLogP3: 3

Experimental Properties

  • Density: 1.244
  • Boiling Point: 469.2°C at 760 mmHg
  • Flash Point: 207.1°C
  • Refractive Index: 1.566
  • PSA: 78.9
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